molecular formula C10H8ClF2N3 B1480791 4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2092801-50-6

4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1480791
CAS No.: 2092801-50-6
M. Wt: 243.64 g/mol
InChI Key: WJKMVXMTCFCCER-UHFFFAOYSA-N
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Description

4-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine, often referred to as CMDF-pyrazole, is a pyrazole-based compound with a variety of applications in scientific research. It is a type of heterocyclic compound, containing both nitrogen and carbon atoms, and has a wide range of properties that make it well-suited for use in a variety of experiments. CMDF-pyrazole is used in a variety of lab experiments and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • An efficient approach for the synthesis of novel pyridine derivatives with pyrazole rings attached, exhibiting promising antioxidant and antimicrobial activities, was described by Bonacorso et al. (2015). These compounds, including derivatives with different halogen substituents, showed significant fungiostatic and fungicidal activities against a range of pathogens (Bonacorso et al., 2015).
  • Shen et al. (2012) synthesized and characterized pyrazole derivatives, focusing on their crystal structure and computational study, providing insights into the thermodynamic properties and stability of these compounds (Shen et al., 2012).

Photophysical Properties and OLED Applications

  • Huang et al. (2013) synthesized Pt(II) complexes with pyrazole chelates, demonstrating their mechanoluminescence and concentration-dependent photoluminescence, suggesting potential applications in OLEDs for efficient white light emission (Huang et al., 2013).

Catalytic Applications

  • Nyamato et al. (2014) explored unsymmetrical (pyrazolylmethyl)pyridine metal complexes as catalysts for ethylene oligomerization, highlighting the role of solvent and co-catalyst in product distribution. This study underscores the utility of pyrazole-pyridine based ligands in fine-tuning catalytic activity (Nyamato et al., 2014).

Antimicrobial Activity

  • Synthesis and antimicrobial evaluation of nicotinic acid hydrazide derivatives, including pyrazolyl(pyridinyl)methanones, revealed their potent antimycobacterial activity. This indicates the potential of pyridine-pyrazole compounds in developing new antimicrobial agents (Sidhaye et al., 2011).

Mechanism of Action

Properties

IUPAC Name

4-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF2N3/c11-6-8-5-9(15-16(8)10(12)13)7-1-3-14-4-2-7/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKMVXMTCFCCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)CCl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine
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4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine
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4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine
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4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine
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Reactant of Route 6
4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine

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